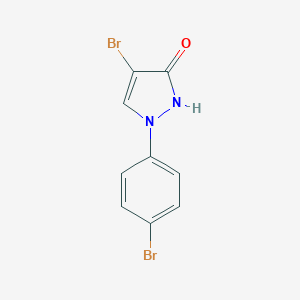![molecular formula C17H16N2O3S B299819 Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-](/img/structure/B299819.png)
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has been reported to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant pharmacological effects. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-. One of the possible directions is to investigate its potential as a novel therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Moreover, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties, such as solubility and bioavailability. Additionally, the development of new synthetic methods for the preparation of Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- can also be explored to improve its yield and purity.
In conclusion, Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders, makes it a subject of interest for future research. However, further studies are needed to optimize its pharmacological properties and to elucidate its mechanism of action.
Synthesis Methods
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2,4,6-trimethylphenyl isothiocyanate with 5-amino-2-furancarboxylic acid hydrazide in the presence of phosphorus oxychloride. This reaction yields the desired compound in good yield and high purity.
Scientific Research Applications
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant antibacterial, antifungal, and antiviral activities. Moreover, it has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
properties
Product Name |
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3S/c1-10-7-11(2)15(12(3)8-10)13(20)9-23-17-19-18-16(22-17)14-5-4-6-21-14/h4-8H,9H2,1-3H3 |
InChI Key |
UZOIPHWBWYOTID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)
![2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)
![5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B299741.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B299743.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)

![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)